8-(4-硝基苯基)-8-氧代辛酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

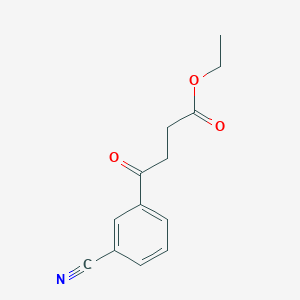

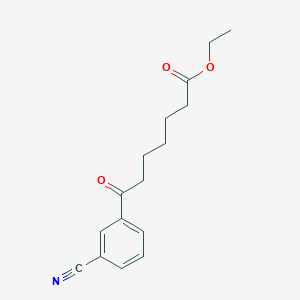

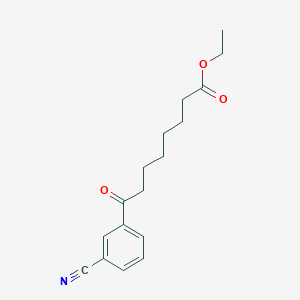

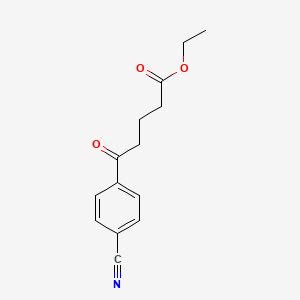

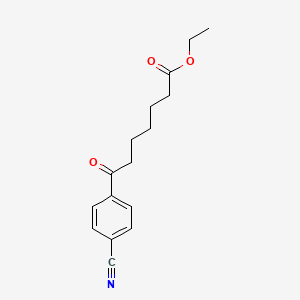

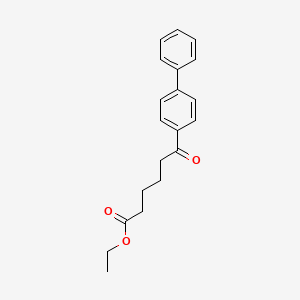

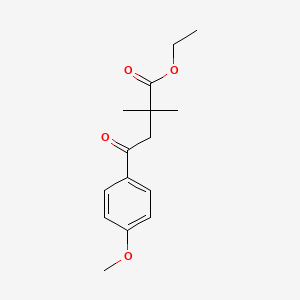

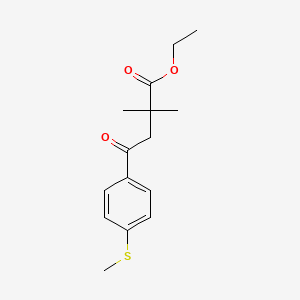

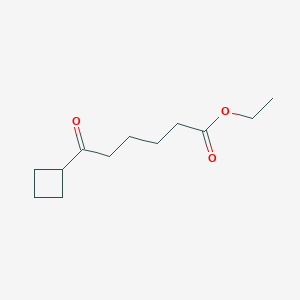

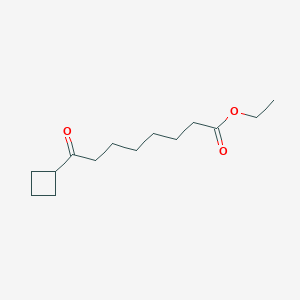

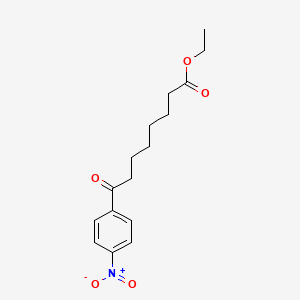

The compound “Ethyl 8-(4-nitrophenyl)-8-oxooctanoate” is an ester derived from a carboxylic acid and an alcohol. The “8-(4-nitrophenyl)-8-oxooctanoate” part suggests the presence of a nitrophenyl group, which is a benzene ring with a nitro group (-NO2) attached, and an octanoate, which is an eight-carbon chain with a carbonyl group (=O) and an ethyl ester (-COOC2H5) at one end .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring (from the nitrophenyl group) and a long carbon chain (from the octanoate), with a nitro group (-NO2) attached to the benzene ring and a carbonyl group (=O) and an ethyl ester (-COOC2H5) at one end of the carbon chain .Chemical Reactions Analysis

The nitro group in the compound is electron-withdrawing, which makes the benzene ring more susceptible to electrophilic aromatic substitution reactions . The ester group could undergo hydrolysis in the presence of a strong acid or base, reverting back to the carboxylic acid and alcohol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Generally, esters have pleasant odors and are often found in fragrances and flavorings. The presence of the nitrophenyl group might add complexity to these properties .科学研究应用

合成与生物活性

8-(4-硝基苯基)-8-氧代辛酸乙酯及其衍生物已被探索其在合成药理学相关化合物和材料中的潜力。一项研究描述了 β-芳基-α-亚甲基-γ-内酯和 β-芳基-α-亚甲基-γ-内酰胺的合成和细胞毒性评估,这些化合物衍生自通过乙基二乙氧基膦酸乙酯与 1-芳基-2-硝基-1-丁烯发生迈克尔加成反应获得的中间体。这些化合物对几种白血病细胞系表现出有效的细胞毒活性,突出了此类衍生物在癌症研究中的潜力 (Albrecht 等人,2010)。

抗氧化和生长调节活性

研究了含 3-硝基苯基基团的 4-羟基香豆素衍生物的抗氧化性能。合成了这些化合物并评估了它们在体外模型中清除自由基的能力,一些衍生物显示出显着的抗氧化活性 (Stanchev 等人,2009)。此外,还测试了类似衍生物对大豆植物的生长调节活性,结果表明这些化合物可以以浓度依赖性方式影响植物的生长和发育 (Stanchev 等人,2010)。

化学合成应用

8-(4-硝基苯基)-8-氧代辛酸乙酯衍生物已用于各种化学合成应用中。例如,证明了乙基 2-氰基-2-(4-硝基苯磺酰氧基亚氨基)乙酸酯介导的洛森重排用于由羧酸合成异羟肟酸和尿素,为在较温和的条件下合成这些化合物提供了一条新途径 (Thalluri 等人,2014)。此外,还研究了使用二氧化钛纳米颗粒薄膜在水溶液中光催化降解对氧磷,展示了此类衍生物在环境应用中的潜力 (Prasad 等人,2012)。

新型缓蚀剂

已将吡喃并吡唑衍生物,包括含 3-硝基苯基基团的衍生物,确定为低碳钢的新型缓蚀剂,这对于诸如酸洗工艺之类的工业应用具有重要意义。这些缓蚀剂表现出高效率,并使用各种分析技术对其作用机理和与金属表面的相互作用进行了研究 (Dohare 等人,2017)。

作用机制

未来方向

属性

IUPAC Name |

ethyl 8-(4-nitrophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-22-16(19)8-6-4-3-5-7-15(18)13-9-11-14(12-10-13)17(20)21/h9-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUOJMTINSTSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645728 |

Source

|

| Record name | Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-65-6 |

Source

|

| Record name | Ethyl 4-nitro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。